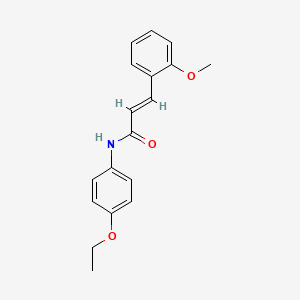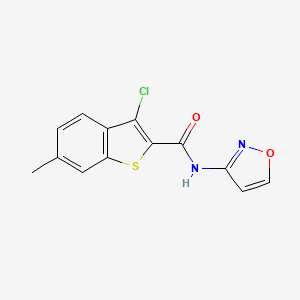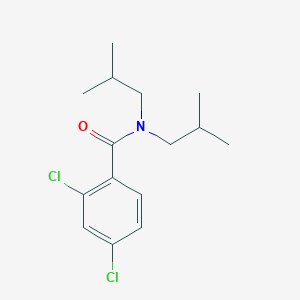![molecular formula C14H13N3O4 B4713572 5-(2-furyl)-1-(2-methoxyethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4713572.png)
5-(2-furyl)-1-(2-methoxyethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
描述
5-(2-furyl)-1-(2-methoxyethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C14H13N3O4 and its molecular weight is 287.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 287.09060590 g/mol and the complexity rating of the compound is 417. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
未来方向
作用机制
Target of Action
The compound “5-(2-furyl)-1-(2-methoxyethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a derivative of the pyrido[2,3-d]pyrimidine scaffold, which has been found to have a broad spectrum of activities . The primary targets of this compound include tyrosine kinase , extracellular regulated protein kinases – ABL kinase , phosphatidylinositol-3 kinase , mammalian target of rapamycin , p38 mitogen-activated protein kinases , BCR-ABL , dihydrofolate reductase , cyclin-dependent kinase , phosphodiesterase , KRAS and fibroblast growth factor receptors . These targets play crucial roles in various cellular processes, including cell growth, proliferation, and survival.
Mode of Action
The compound interacts with its targets by binding to their active sites, thereby inhibiting their function . This interaction results in the disruption of the signaling pathways associated with these targets, leading to changes in cellular processes such as cell growth and proliferation .
Biochemical Pathways
The compound affects multiple biochemical pathways due to its interaction with a variety of targets. These pathways include the tyrosine kinase pathway , phosphatidylinositol-3 kinase pathway , mammalian target of rapamycin pathway , and others . The inhibition of these pathways can lead to downstream effects such as the suppression of cell growth and proliferation, and the induction of cell death .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its anticancer activities. By inhibiting the function of its targets, the compound disrupts the signaling pathways that regulate cell growth and proliferation, leading to the suppression of tumor growth .
生化分析
Biochemical Properties
The biochemical properties of 5-(2-furyl)-1-(2-methoxyethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione are not fully understood. Related pyrido[2,3-d]pyrimidines have been studied extensively. They interact with a variety of enzymes and proteins, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors . The nature of these interactions varies, but they often involve binding to the active site of the enzyme or protein, leading to inhibition or activation .
Cellular Effects
The cellular effects of this compound are also not well documented. Related compounds have been shown to influence cell function in a variety of ways. For example, they can affect cell signaling pathways, gene expression, and cellular metabolism . These effects can lead to changes in cell growth, differentiation, and survival .
Molecular Mechanism
It is likely to involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, related compounds have been shown to inhibit the activity of various kinases, leading to changes in cell signaling pathways .
Temporal Effects in Laboratory Settings
Related compounds have been shown to have good stability and long-term effects on cellular function .
Dosage Effects in Animal Models
Related compounds have been shown to have dose-dependent effects . For example, they can have therapeutic effects at low doses and toxic or adverse effects at high doses .
Metabolic Pathways
Related compounds have been shown to interact with various enzymes and cofactors, leading to changes in metabolic flux or metabolite levels .
Transport and Distribution
Related compounds have been shown to interact with various transporters or binding proteins .
Subcellular Localization
Related compounds have been shown to be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
属性
IUPAC Name |
5-(furan-2-yl)-1-(2-methoxyethyl)pyrido[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4/c1-20-8-6-17-12-11(13(18)16-14(17)19)9(4-5-15-12)10-3-2-7-21-10/h2-5,7H,6,8H2,1H3,(H,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQVLTXFKNMXHML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=NC=CC(=C2C(=O)NC1=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[2-(difluoromethoxy)phenyl]-2,4-dimethoxybenzamide](/img/structure/B4713515.png)
![2-[5-({2-[(4-bromo-3-chlorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B4713517.png)
![N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-5-(2-thienyl)-3-isoxazolecarboxamide](/img/structure/B4713524.png)

![N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-furamide](/img/structure/B4713532.png)
![N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4713537.png)
![3-(2-furyl)-N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]acrylamide](/img/structure/B4713539.png)
![3-{[(6-methoxy-6-oxohexyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4713541.png)
![2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B4713553.png)

![2-[2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4713569.png)
![4-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-3-isoxazolyl)butanamide](/img/structure/B4713577.png)
